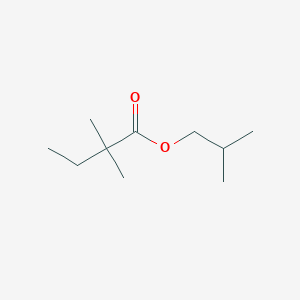
2-Methylpropyl 2,2-dimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropyl 2,2-dimethylbutanoate is an organic ester with the molecular formula C9H18O2. It is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry. This compound is also referred to as isobutyl neopentanoate and is a part of the ester family, which are compounds formed by the reaction of an alcohol and an acid.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylpropyl 2,2-dimethylbutanoate can be synthesized through the esterification reaction between 2-methylpropanol (isobutanol) and 2,2-dimethylbutanoic acid (neopentanoic acid). The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the ester by continuously removing the water formed during the reaction, thus shifting the equilibrium towards the ester product. The process is optimized for high yield and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Methylpropyl 2,2-dimethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into its corresponding alcohol and acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: 2-methylpropanol and 2,2-dimethylbutanoic acid.
Transesterification: A different ester and the original alcohol.
Reduction: 2-methylpropanol.
科学的研究の応用
2-Methylpropyl 2,2-dimethylbutanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Widely used in the flavor and fragrance industry for its pleasant fruity aroma, making it a valuable ingredient in perfumes, cosmetics, and food flavorings.
作用機序
The mechanism of action of 2-methylpropyl 2,2-dimethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, esters like this compound can undergo hydrolysis to release the corresponding alcohol and acid, which may have bioactive properties. The molecular targets and pathways involved in its biological effects are still under investigation.
類似化合物との比較
Similar Compounds
2-Methylpropyl 2-methylpropanoate: Another ester with a similar fruity odor but different molecular structure.
Propyl 2-methylpropanoate: Similar ester with a slightly different alcohol component.
Isobutyl acetate: An ester with a similar fruity aroma but different acid component.
Uniqueness
2-Methylpropyl 2,2-dimethylbutanoate is unique due to its specific combination of 2-methylpropanol and 2,2-dimethylbutanoic acid, which imparts a distinct fruity odor and specific chemical properties. Its stability and pleasant aroma make it particularly valuable in the flavor and fragrance industry.
特性
CAS番号 |
20225-31-4 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
2-methylpropyl 2,2-dimethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-6-10(4,5)9(11)12-7-8(2)3/h8H,6-7H2,1-5H3 |
InChIキー |
RODWLRGSUINYPD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


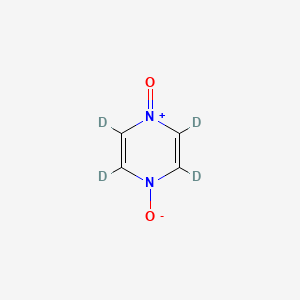
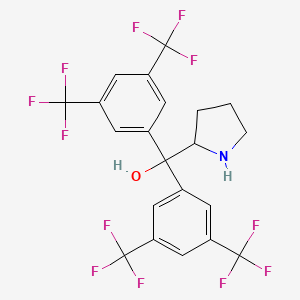
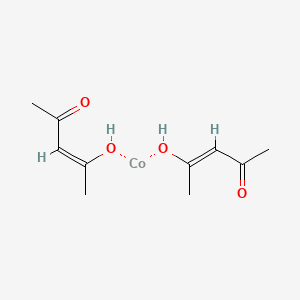
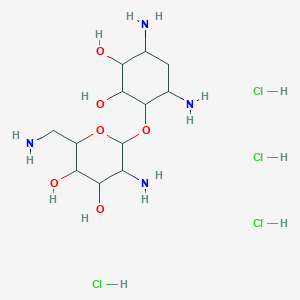
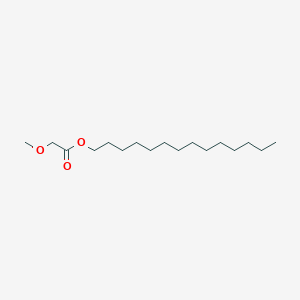
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)

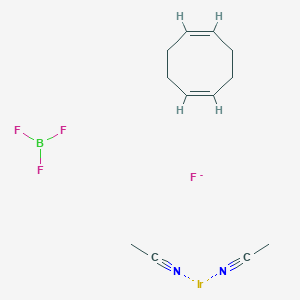

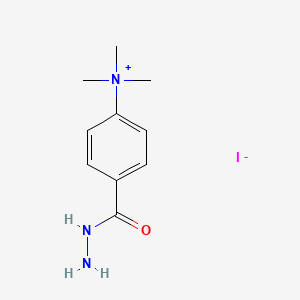
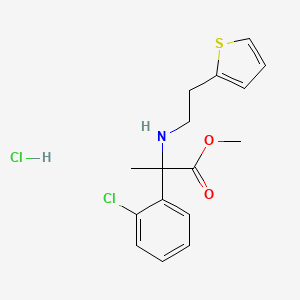
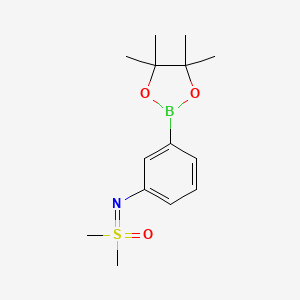
![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)

